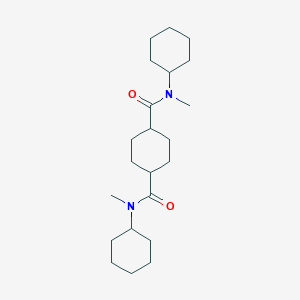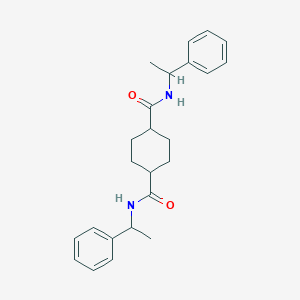
N-benzyl-N-methylbiphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methylbiphenyl-4-carboxamide, also known as BMBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.36 g/mol.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methylbiphenyl-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. This inhibition may lead to changes in cellular signaling pathways, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models, which may make it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methylbiphenyl-4-carboxamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its relatively low toxicity, and its ability to act as a building block for the synthesis of functional materials. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on N-benzyl-N-methylbiphenyl-4-carboxamide, including:
1. Further studies on the mechanism of action of this compound to better understand its effects on cellular signaling pathways.
2. Studies on the potential use of this compound as a drug candidate for the treatment of various diseases, such as cancer and inflammation.
3. Synthesis of new functional materials using this compound as a building block, which could have potential applications in various fields of science.
4. Studies on the potential toxicity of this compound and its effects on human health.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While its mechanism of action is not fully understood, this compound has shown promising results as a potential drug candidate and building block for the synthesis of functional materials. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
N-benzyl-N-methylbiphenyl-4-carboxamide can be synthesized through a reaction between benzylamine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a product, which can be further purified through recrystallization.
Applications De Recherche Scientifique
N-benzyl-N-methylbiphenyl-4-carboxamide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the field of drug discovery, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. The compound has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of functional materials.
Propriétés
Formule moléculaire |
C21H19NO |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-22(16-17-8-4-2-5-9-17)21(23)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3 |
Clé InChI |
FLKDHRZDKKOFRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
